molecular formula C19H18N4O4 B12380106 Phd2-IN-2

Phd2-IN-2

Cat. No.: B12380106
M. Wt: 366.4 g/mol
InChI Key: GTLIZKYONDHTKU-UHFFFAOYSA-N
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Description

Phd2-IN-2 is a small-molecule inhibitor of prolyl hydroxylase domain-containing protein 2 (PHD2). PHD2 is an enzyme that plays a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway, which is involved in cellular responses to low oxygen levels. By inhibiting PHD2, this compound stabilizes HIF-1α, leading to the activation of various genes that help cells adapt to hypoxic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phd2-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, improving reaction yields, and ensuring the purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Phd2-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .

Scientific Research Applications

Phd2-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Phd2-IN-2 exerts its effects by inhibiting the enzymatic activity of PHD2. This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation in the cell. Stabilized HIF-1α then translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia .

Comparison with Similar Compounds

Phd2-IN-2 is compared with other PHD2 inhibitors such as vadadustat, roxadustat, daprodustat, desidustat, and enarudustat. These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its specific binding affinity and inhibitory profile, making it a valuable tool for studying the HIF pathway .

List of Similar Compounds

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

2-[[7-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-yl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid

InChI

InChI=1S/C19H18N4O4/c24-15-8-14(13-6-5-11-3-1-2-4-12(11)7-13)23-18(21-10-22-23)17(15)19(27)20-9-16(25)26/h1-4,8,10,13H,5-7,9H2,(H,20,27)(H,21,22)(H,25,26)

InChI Key

GTLIZKYONDHTKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CC1C3=CC(=O)C(=C4N3NC=N4)C(=O)NCC(=O)O

Origin of Product

United States

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